Oxidopamine-d4 is classified as a synthetic organic compound and a neurotoxin. It is derived from dopamine and is structurally characterized as a benzenetriol with hydroxyl groups substituted on the phenyl ring. The molecular formula for oxidopamine-d4 (hydrobromide) is , with a molecular weight of approximately 254.11 g/mol . This compound is available from various chemical suppliers for research purposes .
The synthesis of oxidopamine-d4 (hydrobromide) involves the deuteration of oxidopamine, which can be achieved through several methods:
The molecular structure of oxidopamine-d4 features a phenethylamine backbone with three hydroxyl groups positioned at the 2, 4, and 5 positions on the aromatic ring. This configuration contributes to its neurotoxic properties by facilitating uptake into catecholaminergic neurons.
Oxidopamine-d4 (hydrobromide) participates in several key chemical reactions:
Oxidopamine-d4 exerts its effects by selectively targeting dopaminergic and noradrenergic neurons. The mechanism involves:
Relevant analyses indicate that oxidopamine-d4 can generate reactive oxygen species that contribute to cellular toxicity, making it a critical tool in neurobiological studies.
Oxidopamine-d4 (hydrobromide) has diverse applications in scientific research:
The development of oxidopamine analogues spans over six decades of neuroscience research, originating with the discovery of native 6-hydroxydopamine (oxidopamine) in 1959. This pioneering neurotoxin revolutionized experimental neurology by enabling selective ablation of catecholaminergic neurons via high-affinity uptake through dopamine (DAT) and norepinephrine (NET) transporters, followed by intracellular generation of reactive oxygen species and mitochondrial complex I/IV inhibition [1] [2]. The foundational Ungerstedt rat model (1968) established unilateral nigrostriatal lesions as the gold standard for Parkinsonian simulation, though early models faced challenges including high mortality rates and inconsistent lesion profiles [2] [4].
Table 1: Evolution of Neurotoxins in Parkinson's Disease Research
Neurotoxin | Introduction Year | Key Mechanism | Research Impact |
---|---|---|---|
6-OHDA (Oxidopamine) | 1959 | DAT/NET uptake, ROS generation | First selective catecholaminergic lesion model |
MPTP | 1982 | MAO-B conversion to MPP+, complex I inhibition | Primates model with Parkinsonian motor symptoms |
Rotenone | 1990s | Complex I inhibition | Mitochondrial dysfunction models |
Paraquat | 1990s | Redox cycling, superoxide production | Environmental toxin exposure models |
Oxidopamine-d4 | 2020s | Deuterium-stabilized DAT/NET uptake | Enhanced metabolic stability for progressive lesion studies |
Progressive refinement led to stereotaxic delivery optimization targeting substantia nigra pars compacta (SNpc) or striatal terminals, with lesion severity controlled through concentration adjustment and noradrenergic protection using desipramine [2] [7]. The inherent metabolic instability of native 6-OHDA—characterized by rapid autoxidation and plasma metabolism—motivated molecular engineering strategies. Deuterium incorporation emerged as an innovative solution to preserve mechanistic fidelity while addressing pharmacokinetic limitations. The deuterated analogue, oxidopamine-d4, was strategically designed to maintain identical affinity for monoamine transporters while resisting enzymatic and non-enzymatic degradation pathways that complicate experimental interpretation in classical 6-OHDA models [5] [8].
Deuterium isotope effects represent a sophisticated chemical strategy to modulate drug metabolism without altering primary pharmacological targets. The kinetic isotope effect (KIE) arises when carbon-deuterium bond cleavage becomes rate-limiting in metabolic transformations, potentially reducing reaction velocities by 2-7 fold depending on enzymatic mechanisms [5]. For oxidopamine-d4, deuteration at the α-carbon positions adjacent to the amino group specifically impedes N-dealkylation—the principal metabolic pathway responsible for generating neurotoxic metabolites including fluoroacetaldehyde and fluoroacetic acid in conventional 6-OHDA preparations. These metabolites cross the blood-brain barrier and contribute to non-specific binding in PET imaging studies [5] [8].
Table 2: Deuterated Dopaminergic Probes in Neuroimaging
Compound | Deuterated Positions | Target | Metabolic Advantage |
---|---|---|---|
[18F]FECNT-d4 | N-CH₂CD₂- | DAT | 40% reduction in polar metabolites at 60 min post-injection |
[11C]-L-deprenyl-d2 | Propargyl CH₃→CD₃ | MAO-B | 2-fold increased brain uptake in primates |
[18F]D6-FP-(+)-DTBZ | Methoxy CD₃ | VMAT2 | 30% lower metabolite-to-parent ratio in plasma |
[18F]D12FPBM | Ethyl CD₃-CD₂- | SERT | 25% increased specific binding in raphe nuclei |
Oxidopamine-d4 | β,β,2,2-D₄ | DAT/NET | Extended lesion development window (experimental) |
In PET tracer development, deuterated analogues such as [18F]FECNT-d4 demonstrated superior in vivo performance compared to non-deuterated versions, exhibiting 40% higher striatal uptake and 2-fold improved striatum-to-cerebellum ratios in rat models due to attenuated defluorination [5]. Similarly, deuterated vesicular monoamine transporter (VMAT2) ligands like [18F]D6-FP-(+)-DTBZ showed enhanced metabolic stability, reducing confounding signals from brain-penetrant metabolites [5]. For oxidopamine-d4, these principles translate to extended exposure windows in lesion models, enabling researchers to achieve more controlled, progressive dopaminergic degeneration that better mimics human PD pathology compared to the acute neuronal death induced by conventional 6-OHDA [7] [8].
Beyond metabolic advantages, deuterated compounds serve as mechanistic probes to distinguish chemical instability from receptor-mediated effects. Studies comparing oxidopamine and oxidopamine-d4 in PC12 cells revealed identical caspase-3/8/9 activation profiles and mitochondrial depolarization kinetics, confirming that deuteration does not alter intrinsic neurotoxic mechanisms [7] [8]. This molecular precision makes oxidopamine-d4 particularly valuable for investigating temporal aspects of neurodegeneration, including:
Table 3: Metabolic Pathways of Oxidopamine Analogues
Metabolic Pathway | Consequence | Oxidopamine | Oxidopamine-d4 |
---|---|---|---|
N-dealkylation | Neurotoxic metabolites | Extensive | Reduced (KIE=3.8) |
Autoxidation | ROS generation | Rapid | Moderately reduced |
MAO metabolism | H₂O₂ production | Significant | Similar kinetics |
Glucuronidation | Plasma clearance | Primary route | Primary route |
Sulfation | Plasma clearance | Minor route | Minor route |
The compound's application extends beyond PD models to studies of attention-deficit hyperactivity disorder (ADHD) and Lesch-Nyhan syndrome, where precise temporal control over dopaminergic lesioning provides insights into developmental neurotransmitter systems [7] [8]. Future applications may include deuterated neurotoxin-based screening platforms for neuroprotective compounds, where enhanced metabolic stability reduces variability in drug efficacy assessments. The evolution of deuterated neurochemical tools like oxidopamine-d4 exemplifies how strategic molecular design addresses longstanding experimental limitations while opening new frontiers in neurodegenerative disease research [5] [7] [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6